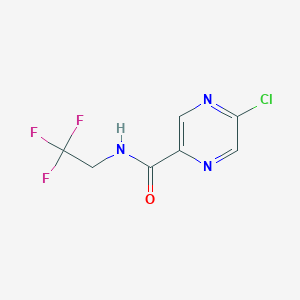

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

CAS No.: 1691930-69-4

Cat. No.: VC2891810

Molecular Formula: C7H5ClF3N3O

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1691930-69-4 |

|---|---|

| Molecular Formula | C7H5ClF3N3O |

| Molecular Weight | 239.58 g/mol |

| IUPAC Name | 5-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C7H5ClF3N3O/c8-5-2-12-4(1-13-5)6(15)14-3-7(9,10)11/h1-2H,3H2,(H,14,15) |

| Standard InChI Key | CSQNELZSGIHEMZ-UHFFFAOYSA-N |

| SMILES | C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F |

| Canonical SMILES | C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F |

Introduction

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is a synthetic organic compound with a molecular formula of C7H5ClF3N3O and a molecular weight of 239.58 g/mol . This compound is a derivative of pyrazine, a heterocyclic aromatic ring system, and incorporates a trifluoroethyl group, which is known for its stability and reactivity in various chemical reactions.

Synthesis and Preparation

The synthesis of 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent. This process is common for forming amide bonds between carboxylic acids and amines.

6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

This compound is similar in structure but has the chlorine atom at the 6-position instead of the 5-position. Both compounds share the same molecular formula and weight (C7H5ClF3N3O, 239.58 g/mol) .

| Compound | Molecular Formula | Molecular Weight | Chlorine Position |

|---|---|---|---|

| 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide | C7H5ClF3N3O | 239.58 g/mol | 5-position |

| 6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide | C7H5ClF3N3O | 239.58 g/mol | 6-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume